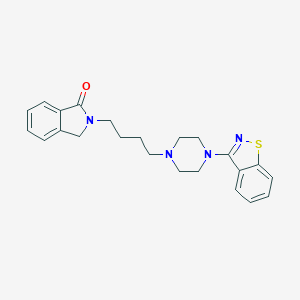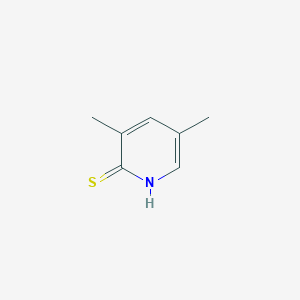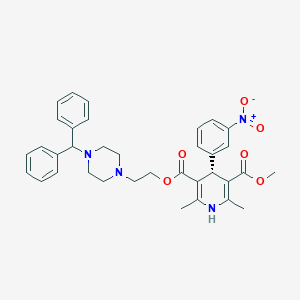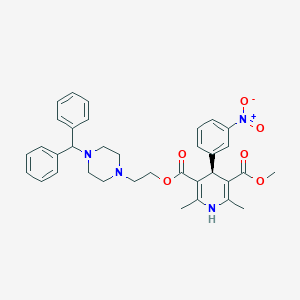
1,1-Dimethyl-4-oxo-3,5-bis(3-phenyl-2-propenylidene)piperidinium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dimethyl-4-oxo-3,5-bis(3-phenyl-2-propenylidene)piperidinium iodide, also known as DOPP, is a chemical compound that has been widely used in scientific research due to its unique properties and potential applications. DOPP belongs to the family of piperidinium salts, and its chemical structure is characterized by the presence of two phenylpropenylidene groups attached to a piperidinium ring.
作用機序
The mechanism of action of 1,1-Dimethyl-4-oxo-3,5-bis(3-phenyl-2-propenylidene)piperidinium iodide is not fully understood, but it is believed to involve the formation of coordination complexes with metal ions and other molecules. These complexes can then interact with biological systems and induce various physiological and biochemical effects.
生化学的および生理学的効果
Several studies have investigated the biochemical and physiological effects of 1,1-Dimethyl-4-oxo-3,5-bis(3-phenyl-2-propenylidene)piperidinium iodide in vitro and in vivo. It has been shown to exhibit antioxidant and anti-inflammatory properties, as well as to modulate the activity of certain enzymes and receptors. 1,1-Dimethyl-4-oxo-3,5-bis(3-phenyl-2-propenylidene)piperidinium iodide has also been found to have potential applications in the treatment of cancer, due to its ability to induce apoptosis in cancer cells.
実験室実験の利点と制限
One of the main advantages of using 1,1-Dimethyl-4-oxo-3,5-bis(3-phenyl-2-propenylidene)piperidinium iodide in lab experiments is its high selectivity and sensitivity towards certain metal ions and organic molecules. This makes it a valuable tool for detecting and quantifying these substances in complex mixtures. However, 1,1-Dimethyl-4-oxo-3,5-bis(3-phenyl-2-propenylidene)piperidinium iodide also has some limitations, such as its relatively low stability under certain conditions and its potential toxicity at high concentrations.
将来の方向性
There are several future directions that could be explored in the field of 1,1-Dimethyl-4-oxo-3,5-bis(3-phenyl-2-propenylidene)piperidinium iodide research. One potential avenue is the development of new types of sensors and detectors based on 1,1-Dimethyl-4-oxo-3,5-bis(3-phenyl-2-propenylidene)piperidinium iodide and other piperidinium salts. Another area of interest is the investigation of the biological activity of 1,1-Dimethyl-4-oxo-3,5-bis(3-phenyl-2-propenylidene)piperidinium iodide and its derivatives, with the aim of developing new drugs and therapies for various diseases. Additionally, the synthesis and characterization of novel piperidinium salts with improved properties and functionalities could lead to new applications in materials science and nanotechnology.
合成法
The synthesis of 1,1-Dimethyl-4-oxo-3,5-bis(3-phenyl-2-propenylidene)piperidinium iodide can be achieved through a multistep process that involves the condensation of piperidine with two equivalents of benzaldehyde, followed by the reaction with methyl iodide and the subsequent oxidation of the resulting intermediate. The final product is obtained as a yellow-orange solid that is soluble in polar solvents such as water and methanol.
科学的研究の応用
1,1-Dimethyl-4-oxo-3,5-bis(3-phenyl-2-propenylidene)piperidinium iodide has been extensively studied for its potential applications in various fields of scientific research, including biochemistry, pharmacology, and materials science. One of the most promising areas of application for 1,1-Dimethyl-4-oxo-3,5-bis(3-phenyl-2-propenylidene)piperidinium iodide is in the development of new types of sensors and detectors, due to its ability to selectively bind with certain metal ions and organic molecules.
特性
CAS番号 |
142808-59-1 |
|---|---|
製品名 |
1,1-Dimethyl-4-oxo-3,5-bis(3-phenyl-2-propenylidene)piperidinium iodide |
分子式 |
C25H26INO |
分子量 |
483.4 g/mol |
IUPAC名 |
(3Z,5E)-1,1-dimethyl-3,5-bis[(E)-3-phenylprop-2-enylidene]piperidin-1-ium-4-one;iodide |
InChI |
InChI=1S/C25H26NO.HI/c1-26(2)19-23(17-9-15-21-11-5-3-6-12-21)25(27)24(20-26)18-10-16-22-13-7-4-8-14-22;/h3-18H,19-20H2,1-2H3;1H/q+1;/p-1/b15-9+,16-10+,23-17-,24-18+; |
InChIキー |
NYHMWZQHLDWHCC-SRXHIBLESA-M |
異性体SMILES |
C[N+]1(C/C(=C\C=C\C2=CC=CC=C2)/C(=O)/C(=C\C=C\C3=CC=CC=C3)/C1)C.[I-] |
SMILES |
C[N+]1(CC(=CC=CC2=CC=CC=C2)C(=O)C(=CC=CC3=CC=CC=C3)C1)C.[I-] |
正規SMILES |
C[N+]1(CC(=CC=CC2=CC=CC=C2)C(=O)C(=CC=CC3=CC=CC=C3)C1)C.[I-] |
同義語 |
1,1-Dimethyl-4-oxo-3,5-bis(3-phenyl-2-propenylidene)piperidinium iodid e |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4'-(Dibromomethyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B129259.png)
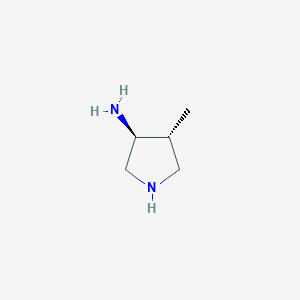
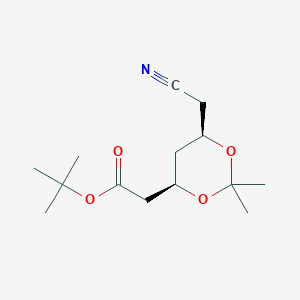
![3-Ethyl-2-({3-[(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-ylidene}methyl)-5-methoxy-1,3-benzothiazol-3-ium iodide](/img/structure/B129267.png)
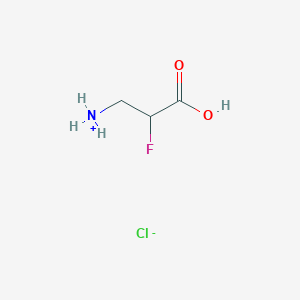


![2-amino-N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-4,5-dimethoxybenzamide](/img/structure/B129278.png)
